
cis-b,b-Carotene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-b, b-Carotene belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. cis-b, b-Carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cis-b, b-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Ion Mobility Mass Spectrometry for Carotenoid Isomers : Dong et al. (2010) explored the use of ion mobility mass spectrometry (IM-MS) for analyzing carotenoid isomers, including cis-β-carotene. This method offers rapid resolution and characterization of these isomers without the need for chromatography, providing valuable insights for further research in this area (Dong et al., 2010).
Antioxidant Activity and Chemoprevention : Brignall and Lamson (2000) discussed the differing antioxidant activities of carotene isomers, highlighting the greater antioxidant activity of the 9-cis form of β-carotene compared to the synthetic all-trans form. This suggests potential for specific isomers in chemoprevention research (Brignall & Lamson, 2000).
Carotenoid Biosynthesis and Regulation in Plants : Alagoz et al. (2018) reviewed the biosynthesis and evolution of cis-carotenes in plants, including their role in generating signaling metabolites that regulate gene expression. This is crucial for understanding how plants respond to environmental changes (Alagoz et al., 2018).
Isomers of cis-β-Carotenes in Food Processing : Schieber and Carle (2005) addressed how food processing can lead to the formation of cis-isomers of carotenoids, including β-carotene, impacting their bioavailability and antioxidant capacity. This research has implications for the nutritional value of processed foods (Schieber & Carle, 2005).
Photosystem I Reaction Centers in Spinach : Bialek-Bylka et al. (1996) found 15-cis-β-carotene in the reaction center of spinach Photosystem I, indicating the universal presence of 15-cis carotenoid in certain plant photosystems (Bialek-Bylka et al., 1996).
Role in Plant Pigmentation and Health Benefits : Li, Murillo, and Wurtzel (2007) described the role of carotenoids, including cis-ζ-carotene, in plant pigmentation and their health benefits for humans and animals. This study contributes to understanding the broader impact of these compounds in both plant biology and human health (Li et al., 2007).
properties
CAS RN |
30430-49-0 |
|---|---|
Product Name |
cis-b,b-Carotene |
Molecular Formula |
C40H56 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9Z,11Z,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11-,19-13+,20-14+,27-25+,28-26+,31-17-,32-18+,33-21+,34-22+ |
InChI Key |
OENHQHLEOONYIE-KBPBZLIPSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C\C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



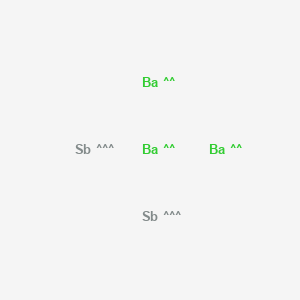
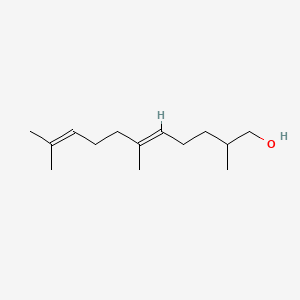
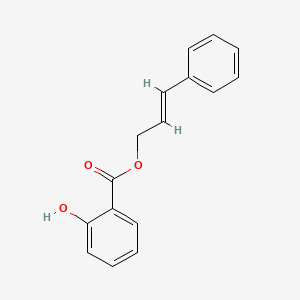

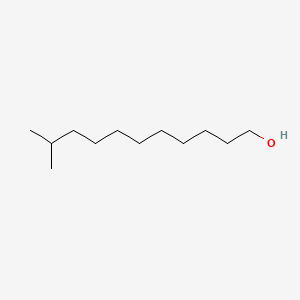
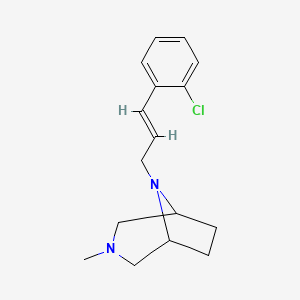
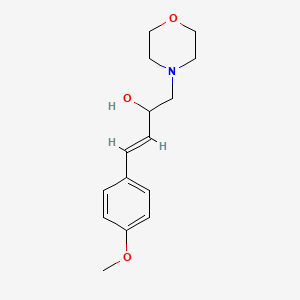
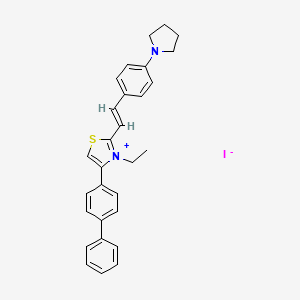
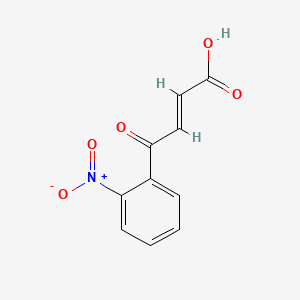


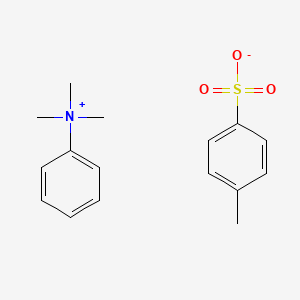

![(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1623519.png)